

# A Comparative Guide to Diacylglycerol Acyltransferase (DGAT) Inhibitors: A Researcher's Companion

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diacylglyceride*

Cat. No.: *B12379688*

[Get Quote](#)

For researchers, scientists, and drug development professionals, the pursuit of effective therapies for metabolic diseases has led to a keen interest in the enzymes that regulate triglyceride synthesis. Diacylglycerol acyltransferase (DGAT) enzymes, particularly DGAT1 and DGAT2, have emerged as promising therapeutic targets. This guide provides an objective comparison of the performance of various DGAT inhibitors, supported by experimental data, to inform research and development efforts in this critical area.

While both DGAT1 and DGAT2 catalyze the final step of triglyceride synthesis, they exhibit distinct tissue distribution and physiological roles. DGAT1 is highly expressed in the small intestine and is primarily involved in the re-esterification of dietary fatty acids, whereas DGAT2 is the predominant isoform in the liver and plays a key role in hepatic triglyceride synthesis from de novo synthesized fatty acids<sup>[1][2]</sup>. These differences have significant implications for the therapeutic applications and side effect profiles of their respective inhibitors.

## Quantitative Comparison of DGAT Inhibitors

The following table summarizes the in vitro potency of several prominent DGAT1 and DGAT2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Inhibitor                           | Target | Human IC50<br>(nM) | Mouse IC50<br>(nM) | Selectivity                                                         | Reference(s)<br>) |
|-------------------------------------|--------|--------------------|--------------------|---------------------------------------------------------------------|-------------------|
| <b>DGAT1 Inhibitors</b>             |        |                    |                    |                                                                     |                   |
| A-922500                            | DGAT1  | 7, 9               | 24                 | Selective vs.<br>DGAT2,<br>ACAT1/2<br>[3]                           |                   |
| <b>PF-04620110</b>                  |        |                    |                    |                                                                     |                   |
| PF-04620110                         | DGAT1  | 19                 | -                  | >100-fold vs.<br>DGAT2 and<br>other<br>acyltransfера <sup>ses</sup> |                   |
| <b>T-863</b>                        |        |                    |                    |                                                                     |                   |
| T-863                               | DGAT1  | 15                 | -                  | No activity<br>against<br>DGAT2,<br>MGAT2/3                         |                   |
| <b>AZD7687</b>                      |        |                    |                    |                                                                     |                   |
| AZD7687                             | DGAT1  | 80                 | -                  | Potent and<br>selective                                             |                   |
| <b>Pradigastat<br/>(LCQ908)</b>     |        |                    |                    |                                                                     |                   |
| Pradigastat<br>(LCQ908)             | DGAT1  | -                  | -                  | Potent and<br>selective                                             |                   |
| <b>DGAT2 Inhibitors</b>             |        |                    |                    |                                                                     |                   |
| <b>PF-06424439</b>                  |        |                    |                    |                                                                     |                   |
| PF-06424439                         | DGAT2  | 14                 | -                  | Potent and<br>selective                                             |                   |
| <b>Ervogastat<br/>(PF-06865571)</b> |        |                    |                    |                                                                     |                   |
| Ervogastat<br>(PF-06865571)         | DGAT2  | -                  | -                  | Potent and<br>selective                                             |                   |

## Clinical and Preclinical Efficacy: A Tale of Two Isoforms

Inhibition of DGAT1 has been extensively explored as a strategy for weight management. Preclinical studies in rodent models have consistently shown that DGAT1 inhibition leads to reduced body weight, decreased adiposity, and improved insulin sensitivity. However, the clinical development of DGAT1 inhibitors has been hampered by significant gastrointestinal side effects.

In contrast, DGAT2 inhibition has emerged as a promising approach for treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), with a more favorable tolerability profile observed in clinical trials.

The following diagram illustrates the central role of DGAT enzymes in triglyceride synthesis.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [adooq.com](http://adooq.com) [adooq.com]
- To cite this document: BenchChem. [A Comparative Guide to Diacylglycerol Acyltransferase (DGAT) Inhibitors: A Researcher's Companion]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12379688#comparing-the-effects-of-different-diacylglycerol-acyltransferase-dgat-inhibitors>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)